N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride
Overview
Description
“N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-54-4 . It has a molecular weight of 349.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 349.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Antiulcer Applications
A compound named KW-5805, showing structural complexity similar to the chemical , has been studied for its antiulcer properties. It was found effective in increasing gastric mucus and stimulating defensive factors such as glucosamine-synthesizing enzymes in animal studies. A clinical study evaluated its tolerability and pharmacokinetics, finding it well-tolerated and not associated with any clinically significant effects on vital signs, ECG, or laboratory investigations (Uckert, 1989).
Chemotherapy Augmentation
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has been studied for its potential to augment chemotherapy cytotoxicity. A phase III trial involving DPPE combined with doxorubicin for treating metastatic or recurrent breast cancer showed statistically superior overall survival compared to doxorubicin alone, suggesting DPPE's potential in enhancing chemotherapy efficacy (Reyno, 2004).
Metabolism of Dietary Polyphenols
Research on ellagitannins (ETs), dietary polyphenols containing ellagic acid subunits with antioxidant and cancer chemopreventive activities, involved compounds structurally related to the chemical . The study focused on the metabolism of ETs and identified urolithin B as a biomarker of human exposure to dietary ETs, providing insights into the metabolism of complex compounds in the human body (Cerdá, 2005).
Environmental and Endocrine Disruption Studies
Compounds structurally related to the chemical have also been investigated in the context of environmental health. Studies have explored the presence and effects of environmental contaminants like DEHP, a plasticizer, and its metabolites in various conditions, such as pregnancy and during the neonatal period, highlighting concerns about phthalate exposure and its association with shorter pregnancy durations (Latini, 2003).
Neurological Impact Studies
Research on orphenadrine, a compound with central and peripheral anticholinergic properties, has been conducted to understand its impact on neurological health. A case study reported its potential to cause profound toxicity in children after ingestion, leading to symptoms like hallucinations and severe agitation (Garza, 2000).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-2-(trifluoromethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMWUARKBLYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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